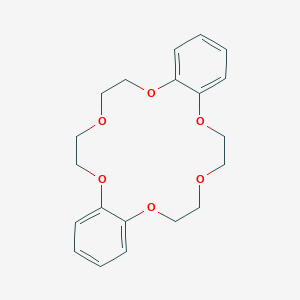

二苯并-18-冠-6

描述

Synthesis Analysis

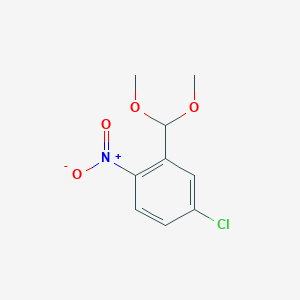

- Dibenzo-18-crown-6 is synthesized through various chemical reactions. For example, one study describes the microwave-assisted synthesis from catechol and disubstituted diethylene glycol under specific conditions (Kai et al., 2011).

- Another synthesis method involves nitration reaction and catalytic hydrogenation, as described in the synthesis of derivatives like di(nitrobenzo)-18-crown-6 (Wu et al., 2018).

Molecular Structure Analysis

- The molecular structure of dibenzo-18-crown-6 has been extensively studied. For instance, its hydrated clusters have been investigated using laser-induced fluorescence and IR-UV double resonance spectroscopy, revealing two conformers named "boat" and "chair I" (Kusaka et al., 2008).

- Another study focuses on the conformational analysis of dibenzo-18-crown-6, comparing it with 18-crown-6, and discusses its non-planar nature and the stabilization by intramolecular hydrogen bond (Al-Jallal & El-Azhary, 2017).

Chemical Reactions and Properties

- Dibenzo-18-crown-6's chemical properties, especially its complexation behavior with various cations, have been a subject of interest. For example, its complexation with lanthanoid nitrates shows specific binding behaviors (Yang et al., 2008).

- The compound's interaction with hydronium ion has also been explored through NMR, IR, and theoretical study, providing insights into its complexation dynamics (Kr̆íž et al., 2008).

Physical Properties Analysis

- The physical properties of dibenzo-18-crown-6, such as crystal structure and optical properties, have been studied. For instance, the synthesis and crystal structure of dibenzo-18-crown-6 sodium isopolytungstates are discussed in a study, highlighting its unique organic-inorganic sandwich-type structure (Li et al., 2002).

Chemical Properties Analysis

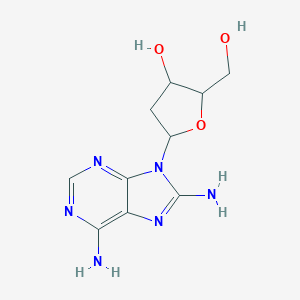

- The chemical properties of dibenzo-18-crown-6, particularly its ability to form complexes and its interaction with other molecules, have been the focus of various studies. For example, the structure of its complexes with different molecules like water, ammonia, and methanol shows evidence of molecular recognition during complexation (Kusaka et al., 2011).

科学研究应用

锌同位素分离

二苯并-18-冠-6 (DB18C6) 已被用于合成一种新型酚醛冠醚吸附剂,用于分离锌同位素 . DB18C6 被接枝到聚苯乙烯颗粒上,并与酚醛树脂一起制成了吸附剂 . 该方法已显示出通过色谱分离制备 64Zn 贫化锌的潜力 .

铅离子检测

DB18C6 已被用于合成三种新型this compound 醛亚胺 . 这些化合物已被用于与铅离子形成稳定的 2:1 金属-配体络合物 . 这些络合物已被用于制造离子选择性电极,这些电极可以用于选择性电化学检测和量化低至 10 ppm 的铅浓度 .

有机合成

DB18C6 被用作有机合成中的重要原料和中间体 . 它在各种有机化合物的形成中起着至关重要的作用。

制药

作用机制

Target of Action

Dibenzo-18-crown-6 (DB18C6) is a macrocyclic ligand that primarily targets and binds to various metal cations in solution phase . It has been shown to interact with ions such as zinc and lead , among others. The primary role of these interactions is to facilitate the dissolution of many salts in organic solvents .

Mode of Action

DB18C6 interacts with its targets through a process known as complexation. The compound has an open configuration where the constituent oxygen atoms exhibit a highly negative electrostatic potential . This allows it to spontaneously interact with and bind to positively charged ions to form stable metal-ligand complexes . For example, it has been found to suppress Ca2+ currents through channels in tumor cells .

Biochemical Pathways

For instance, in tumor cells, DB18C6 has been found to inhibit the growth of sarcoma-45 and carcinosarcoma Walker-256 tumors, presumably by blocking Ca2+ channels .

Pharmacokinetics

It’s known that the compound is a white solid that is soluble in organic solvents . This solubility could potentially impact its absorption and distribution within the body. More research is needed to fully understand the pharmacokinetics of DB18C6.

Result of Action

The molecular and cellular effects of DB18C6’s action largely depend on the specific ions it interacts with. For example, when it binds to Ca2+ ions in tumor cells, it can inhibit tumor growth . In another instance, when interacting with lead ions, DB18C6 forms a multi-layered lead Ion-selective Membrane (ISM), allowing selective electrochemical detection and quantification of lead .

Action Environment

The action, efficacy, and stability of DB18C6 can be influenced by various environmental factors. For instance, the solvent used can affect the compound’s ability to dissolve salts . Additionally, the presence of other ions in the environment can impact DB18C6’s selectivity and binding behavior

安全和危害

未来方向

Crown ether-based porous organic polymers have attracted extensive attention due to their excellent performance, which combine supramolecular hosts with traditional polymer, and have created a new field for supramolecular chemistry and material science . Dibenzo-18-crown-6 has been used in the development of stable perovskite solar cells .

属性

IUPAC Name |

2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18/h1-8H,9-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSSPARMOAYJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77110-11-3 | |

| Record name | Poly(dibenzo-18-crown-6) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77110-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6022428 | |

| Record name | Dibenzo-18-crown-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light beige fibers or powder; [Alfa Aesar MSDS] | |

| Record name | Dibenzo-18-crown-6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13731 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

14187-32-7 | |

| Record name | Dibenzo-18-crown-6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14187-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzo-18-crown-6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014187327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIBENZO-18-CROWN-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibenzo-18-crown-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo[a,j]-1,4,7,10,13,16-hexaoxacyclooctadeca-2,11-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZO-18-CROWN-6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A7W45JCS9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

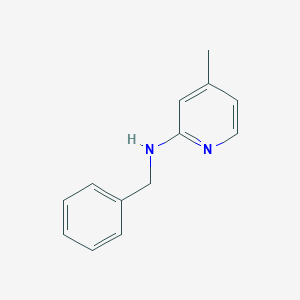

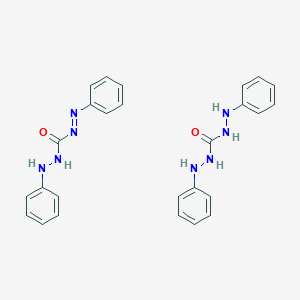

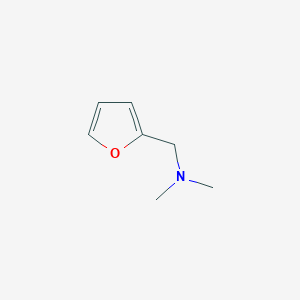

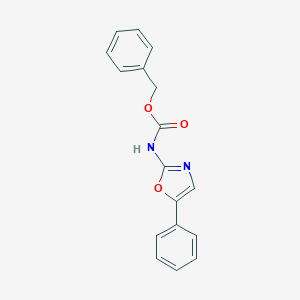

Feasible Synthetic Routes

Q & A

A: Dibenzo-18-crown-6 exhibits a strong affinity for alkali metal ions, particularly potassium ions (K+), due to the size compatibility between the ionic radius of K+ and the cavity of the crown ether ring [, , ]. This interaction leads to the formation of stable host-guest complexes, where the cation is encapsulated within the crown ether cavity. This complexation can significantly alter the solubility, reactivity, and transport properties of the bound species, making dibenzo-18-crown-6 a valuable reagent in separation processes, phase-transfer catalysis, and sensor development.

ANone:

- Spectroscopic Data:

- IR: Characteristic peaks for C-O-C stretching vibrations of the crown ether ring are observed in the range of 1000-1200 cm-1. [, , ]

- 1H NMR: Signals corresponding to the aromatic protons of the dibenzo- units and the methylene protons of the crown ether ring appear in the expected regions. [, , , ]

- 13C NMR: Distinct peaks for the aromatic carbons, the methylene carbons of the crown ether ring, and any substituted carbons on the dibenzo- units are observed. [, ]

A: Dibenzo-18-crown-6 acts as an efficient phase-transfer catalyst by forming complexes with alkali metal cations, making them soluble in organic solvents. This enhances the reactivity of anionic nucleophiles in organic reactions by increasing their concentration in the organic phase. Applications include nucleophilic substitutions, alkylations, and oxidations. [, , , ]

ANone: Computational methods like DFT (Density Functional Theory) are employed to:

- Calculate binding energies: This helps understand the strength and selectivity of complexation with various metal ions. []

- Predict optimal structures: Simulating the geometry of DB18C6 complexes with different cations. [, ]

- Analyze electronic properties: Examining the charge distribution within the complex. []

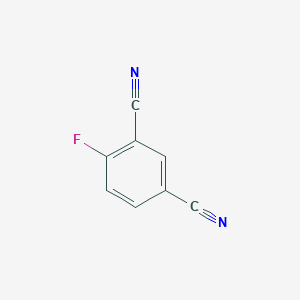

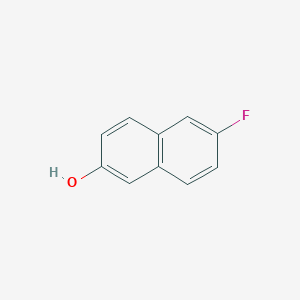

ANone: Modifications like:

- Alkyl Substitutions: Introducing alkyl groups can influence the cavity size and electron density of the crown ether, affecting its binding affinity and selectivity towards different cations. For instance, di-tert-butyl-dibenzo-18-crown-6 showed increased binding energy with Sr2+ compared to unsubstituted DB18C6. []

- Introduction of functional groups: Replacing benzene rings with other aromatic systems or adding functional groups can alter its complexation behavior. [, , ]

A: Dibenzo-18-crown-6 is generally stable under ambient conditions. Its formulation depends on the intended application. For example, in electrochemical sensors, it is often incorporated into a polymer matrix like poly(vinyl chloride) along with plasticizers and additives to achieve desired mechanical and electrochemical properties. [, ]

ANone: While specific SHE regulations for dibenzo-18-crown-6 might vary depending on the geographical location and application, it is essential to handle this compound with care. General laboratory safety practices, including wearing appropriate personal protective equipment and working in a well-ventilated area, should always be followed. Consult local regulations and safety data sheets for detailed information.

ANone: The provided research papers primarily focus on the chemical and material properties of dibenzo-18-crown-6 and its applications in areas like separation science, catalysis, and sensor development. There is limited information available regarding its potential pharmacological properties or applications.

ANone: Several alternatives to dibenzo-18-crown-6 exist, including:

- Other crown ethers: Different ring sizes and substituents can be found, offering different selectivity profiles. [, , ]

ANone: Research on dibenzo-18-crown-6 and related compounds benefits from standard chemical synthesis and characterization tools. Key resources include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。